molecular formula C25H17F2N3O2 B2885167 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866589-75-5

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

货号: B2885167
CAS 编号: 866589-75-5
分子量: 429.427
InChI 键: GVVAHQCGYGOVRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic system featuring:

  • A pyrazolo[4,3-c]quinoline core, formed by the fusion of pyrazole and quinoline rings at positions 4 and 3.
  • A 3-fluorobenzyl substituent at position 5 and a 4-fluorophenyl group at position 3.

This architecture combines electron-withdrawing fluorine atoms (enhancing lipophilicity and receptor binding) with a dioxane ring (improving solubility compared to fully aromatic analogs).

属性

IUPAC Name

14-(4-fluorophenyl)-17-[(3-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F2N3O2/c26-17-6-4-16(5-7-17)24-20-14-30(13-15-2-1-3-18(27)10-15)21-12-23-22(31-8-9-32-23)11-19(21)25(20)29-28-24/h1-7,10-12,14H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVAHQCGYGOVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C4C3=NN=C4C5=CC=C(C=C5)F)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound with potential biological activities that are currently under investigation. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C25H17F2N3O2C_{25}H_{17}F_{2}N_{3}O_{2}, and it features a unique arrangement of fluorine substituents on a quinoline backbone. The presence of these fluorine atoms is significant for its biological activity, as they can influence the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves binding to target proteins, thereby modulating their activity. For instance, similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells.

Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. For example, compounds structurally related to this compound have been tested for their ability to inhibit cancer cell proliferation. A study reported that certain analogs demonstrated significant inhibition of cell growth in BRCA1/2 mutant cancer cell lines with IC50 values in the nanomolar range .

CompoundIC50 (nM)Target
C645-02250.3 - 5PARP1/2
Talazoparib1.2 - 0.87PARP1/2

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it was found to inhibit the activity of AbTYR (a tyrosinase enzyme), which is involved in melanin production and has implications for skin disorders and pigmentation . The following table summarizes the IC50 values for selected compounds:

CompoundIC50 (μM)Enzyme
1d0.19AbTYR
2c1.73AbTYR
Kojic Acid (KA)17.76AbTYR

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound may possess favorable absorption and distribution characteristics. Its structural features could enhance its bioavailability and therapeutic potential when administered orally.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Pharmacological Notes References
Target Compound Pyrazolo[4,3-c]quinoline + dioxane 5-(3-Fluorobenzyl), 3-(4-Fluorophenyl) Hypothesized enhanced metabolic stability and CNS penetration due to fluorination.
2-Phenyl-2H-pyrazolo[4,3-c]quinoline (9a) Pyrazolo[4,3-c]quinoline 2-Phenyl Base structure; limited bioactivity without functionalization.
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Pyrazolo[4,3-c]quinoline 2-(4-Bromophenyl) Bulkier bromine may reduce solubility but improve halogen bonding in target binding.
9-(Furan-2-carbonyl)-3,7,7-trimethyl-phenylhexahydropyrazolo[3,4-b]quinoline-5-one (P1–10) Pyrazolo[3,4-b]quinoline Furan-carbonyl, trimethyl groups Demonstrated antimicrobial activity; furan enhances π-π stacking.
4-Trifluoromethyl-3,4-diphenylpyrazolo[5,1-a]isoquinoline (3f) Pyrazolo[5,1-a]isoquinoline 4-Trifluoromethyl, 3,4-diphenyl High logP (~4.5) due to trifluoromethyl; potential kinase inhibition.
5-(4-Fluorophenyl)-N-phenylpyrazole-carbothioamide Pyrazoline 4-Fluorophenyl, phenylcarbothioamide Studied for antidiabetic properties; thioamide group aids in enzyme inhibition.

Key Findings from Comparative Analysis

Structural Flexibility vs. In contrast, pyrazolo[3,4-b]quinolines (e.g., P1–10) with hexahydro rings exhibit greater flexibility, which may broaden target interactions but reduce metabolic stability .

Impact of Fluorination: The dual fluorine atoms in the target compound increase lipophilicity (predicted logP ~4.5) compared to non-fluorinated analogs like 9a (logP ~3.8), enhancing blood-brain barrier penetration . Fluorine’s electron-withdrawing effect may also strengthen hydrogen bonding with targets like GABA receptors or kinases, a feature shared with 3f’s trifluoromethyl group .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step reactions involving cyclization and fluorinated aryl coupling, akin to methods for 9b (71% yield via reductive cyclization) . Pyrazolo[3,4-b]quinolines (e.g., P1–10) are synthesized via three-component reactions, highlighting divergent routes for core diversification .

Biological Activity Trends: Pyrazolo[4,3-c]quinolines with primary amino groups (e.g., derivatives in ) show enhanced therapeutic indices, suggesting that the target compound’s fluorinated groups could similarly optimize efficacy-toxicity ratios . Compounds with bulky substituents (e.g., 9b’s bromophenyl) exhibit reduced solubility but improved target affinity, a trade-off mitigated in the target compound by the dioxane ring’s polarity .

常见问题

Q. Critical Factors :

  • Catalysts : Pd/C or Pd(PPh₃)₄ for cross-coupling reactions ().
  • Temperature : Higher temperatures (80–120°C) improve ring closure but may degrade sensitive substituents ().
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis ().

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, the fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.2–7.5 ppm) ().
  • X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between the dioxane and pyrazoloquinoline rings (e.g., 15–25°), impacting binding affinity ().
  • HPLC-MS : Monitors purity (>98%) and detects byproducts (e.g., dehalogenated derivatives) using C18 columns and acetonitrile/water gradients ().

Methodological Tip : Combine FT-IR (C-F stretch at 1200–1250 cm⁻¹) with elemental analysis to validate stoichiometry ().

How can researchers resolve contradictions in reported biological activity data for pyrazoloquinoline derivatives?

Advanced Research Focus
Discrepancies often arise from assay variability or substituent effects. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 3-fluorophenyl vs. 4-methoxyphenyl substituents) to isolate pharmacophores. For instance, fluorinated derivatives show 2–3× higher enzyme inhibition than methoxy analogs ().
  • Assay Standardization : Use isogenic cell lines and consistent IC₅₀ protocols (e.g., 72-hour MTT assays) to minimize variability ().
  • Meta-Analysis : Pool data from orthogonal assays (e.g., fluorescence polarization vs. SPR) to validate target engagement ().

Example : A 2025 study found conflicting IC₅₀ values (0.5 µM vs. 5 µM) for EGFR inhibition; subsequent SAR analysis linked the disparity to the fluorobenzyl group’s conformational flexibility ().

What computational strategies are recommended for modeling interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The fluorophenyl group often occupies hydrophobic pockets in kinase domains (e.g., EGFR, VEGFR2) ().
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories. For example, the dioxane ring’s rigidity reduces entropy penalties upon binding ().
  • QSAR Models : Train models on datasets with >50 analogs to predict bioactivity (R² > 0.8) using descriptors like logP and polar surface area ().

Tool Recommendation : Combine PyMOL for visualization and GROMACS for MD simulations ().

How does the compound’s stereoelectronic profile influence pharmacological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Effects : The 3-fluorobenzyl group increases electrophilicity, enhancing hydrogen bonding with catalytic lysine residues (e.g., in kinases) ().
  • Conformational Rigidity : The dioxane ring restricts rotational freedom, improving target selectivity (RMSD < 1.0 Å in MD simulations) ().
  • Fluorine’s Role : The 4-fluorophenyl group’s C-F bond dipole stabilizes π-π stacking with tyrosine residues ().

Case Study : X-ray data () shows that planarization of the pyrazoloquinoline core correlates with a 10-fold increase in Topoisomerase II inhibition.

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Methodological Focus

  • In Vitro :
    • Cancer Models : NCI-60 cell panel for cytotoxicity screening ().
    • Enzyme Assays : Fluorescence-based assays for IC₅₀ determination (e.g., EGFR-TK assay) ().
  • In Vivo :
    • Xenograft Models : Athymic nude mice with HT-29 colon carcinoma (dosing: 10 mg/kg, i.p., 3×/week) ().
    • PK/PD Studies : Monitor plasma half-life (t₁/₂ ~ 4–6 hours) and brain penetration ().

Validation : Use CRISPR-edited cell lines to confirm target specificity ().

What crystallization protocols are effective, and how do solvents impact polymorph formation?

Q. Methodological Focus

  • Protocols : Slow evaporation from DCM/hexane (1:3) yields monoclinic crystals (space group P2₁/c) suitable for SHELX refinement ().
  • Solvent Effects : Polar solvents (e.g., ethanol) favor Form I (needle-like crystals), while toluene promotes Form II (plate-like) with differing dissolution rates ().

SHELX Tips : Use SHELXL for high-resolution refinement (R-factor < 5%) and SHELXE for phase extension in twinned crystals ().

How to design SAR studies focusing on fluorobenzyl and fluorophenyl substituents?

Q. Advanced Research Focus

  • Variation Strategy : Synthesize analogs with:
    • Fluorine Position : 3- vs. 4-fluorophenyl ().
    • Substituent Bulk : Benzyl vs. phenethyl groups ().
  • Assay Design : Test against panels of 10+ kinases to map selectivity ().
  • Data Analysis : Use heatmaps to cluster bioactivity profiles (e.g., pIC₅₀ values) and identify key substituent interactions ().

Example : A 2025 SAR study found that 3-fluorobenzyl improves VEGFR2 inhibition (IC₅₀ = 0.2 µM) compared to 4-fluorobenzyl (IC₅₀ = 1.1 µM) due to better hydrophobic fit ().

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。